3-Hydroxy-1-propenyl-trimethylammonium chloride
CAS No.: 91725-36-9
Cat. No.: VC8186035
Molecular Formula: C6H14ClNO
Molecular Weight: 151.63 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 91725-36-9 |
---|---|
Molecular Formula | C6H14ClNO |
Molecular Weight | 151.63 g/mol |
IUPAC Name | [(E)-3-hydroxyprop-1-enyl]-trimethylazanium;chloride |
Standard InChI | InChI=1S/C6H14NO.ClH/c1-7(2,3)5-4-6-8;/h4-5,8H,6H2,1-3H3;1H/q+1;/p-1/b5-4+; |
Standard InChI Key | YNOXNFMGWKAPBC-FXRZFVDSSA-M |
Isomeric SMILES | C[N+](C)(C)/C=C/CO.[Cl-] |
SMILES | C[N+](C)(C)C=CCO.[Cl-] |
Canonical SMILES | C[N+](C)(C)C=CCO.[Cl-] |
Introduction
Chemical Identity and Structural Characteristics
3-Hydroxy-1-propenyl-trimethylammonium chloride belongs to the class of quaternary ammonium compounds (QACs), which are characterized by a central nitrogen atom bonded to four organic substituents. Its molecular formula is , with a molecular weight of 151.64 g/mol . The IUPAC name, [(E)-3-hydroxyprop-1-enyl]-trimethylazanium chloride, reflects its propenyl backbone, hydroxyl group, and trimethylammonium moiety.
Table 1: Key Chemical Identifiers
Property | Value |
---|---|
CAS Number | 91725-36-9 |
Molecular Formula | |
Molecular Weight | 151.64 g/mol |
IUPAC Name | [(E)-3-hydroxyprop-1-enyl]-trimethylazanium chloride |
InChI Key | IXTVKPQRTGACPM-FXRZFVDSSA-M |
The compound’s structure enables both hydrophilic (hydroxyl and ammonium groups) and hydrophobic (propenyl chain) interactions, contributing to its surfactant properties .
Physicochemical Properties
The compound is typically isolated as a white crystalline solid with high solubility in polar solvents such as water and ethanol . Spectroscopic data from its perchlorate derivative (NIST IR spectrum 4441) reveal characteristic absorption bands at:
These features align with its zwitterionic nature, though the chloride salt’s exact melting point and thermal stability remain uncharacterized in open literature.
Chemical Reactivity and Functional Applications
Reactivity Profile
As a QAC, 3-Hydroxy-1-propenyl-trimethylammonium chloride participates in:
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Oxidation: Forms aldehydes or carboxylic acids under strong oxidizing conditions (e.g., KMnO).
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Nucleophilic Substitution: The chloride ion is replaceable by hydroxides or amines, enabling derivatization .
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Reduction: Yields alcohol derivatives via agents like NaBH.
Industrial and Cosmetic Applications
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Surfactants: Its amphiphilic structure facilitates micelle formation in detergents .
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Cosmetics: Functions as a hair-conditioning agent by neutralizing static charge and improving texture .
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Drug Delivery: Enhances cellular uptake of hydrophobic pharmaceuticals through membrane fluidity modulation .
Table 2: Application Overview
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